molecular formula C21H23N3O2S B2761958 2-(4-(isopropylthio)phenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1448052-67-2

2-(4-(isopropylthio)phenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No.: B2761958
CAS No.: 1448052-67-2
M. Wt: 381.49
InChI Key: KJTQBGRLEAPTSR-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a complex organic molecule with intriguing structural properties. Its unique arrangement of functional groups imparts it with potential utility in various scientific fields, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves multi-step reactions starting from commercially available precursors. The initial step might include the protection of functional groups, followed by the strategic incorporation of the isopropylthio and oxadiazole moieties. Reaction conditions such as temperature, solvent, and catalysts are crucial, often optimized through trial and error to maximize yield and purity.

Industrial Production Methods: For industrial-scale production, the synthetic route must be economically viable and environmentally sustainable. This could involve high-throughput continuous flow reactors, which offer better control over reaction conditions and scalability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The sulfur atom in the isopropylthio group can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

  • Reduction: Various reduction reactions may target the oxadiazole ring or other functional groups.

  • Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the phenyl rings and the oxadiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: Reagents such as halogens or alkylating agents under appropriate conditions (e.g., polar aprotic solvents, acidic or basic catalysts).

Major Products: The products formed depend on the specific reactions undertaken. Oxidation may yield sulfoxides or sulfones, while reduction could lead to altered oxadiazole structures. Substitution reactions might introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-(isopropylthio)phenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide has several applications:

  • Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: Potential as a biochemical probe to investigate the function of certain enzymes or receptors.

  • Medicine: Exploration of its efficacy as a pharmaceutical agent in treating specific diseases.

  • Industry: Uses in material science for the development of new polymers or as a component in specialty chemicals.

Mechanism of Action

The compound's mechanism of action will largely depend on its specific application. In a medicinal context, it could interact with biological targets such as enzymes, receptors, or ion channels, modulating their activity. The pathways involved might include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

  • 2-(4-(isopropylthio)phenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide can be compared with other structurally related compounds like those containing different substituents on the phenyl rings or variations in the oxadiazole moiety.

Uniqueness:

  • The unique combination of the isopropylthio group with the oxadiazole and phenylacetamide core sets this compound apart, potentially conferring distinct reactivity and biological activity.

Properties

IUPAC Name

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-14(2)27-18-10-8-16(9-11-18)12-20(25)23-19-7-5-4-6-17(19)13-21-22-15(3)24-26-21/h4-11,14H,12-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTQBGRLEAPTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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